tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Overview
Description
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate is an organic compound that features a tert-butyl ester group, two benzyloxy groups, and a bromine atom attached to a benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzoate derivative followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the tert-butyl group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols, amines, or thiols.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups can participate in hydrogen bonding or hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,5-dibenzyloxybenzoate: Lacks the bromine atom, leading to different reactivity and biological activity.
tert-Butyl 4-bromobenzoate: Lacks the benzyloxy groups, resulting in different chemical properties and applications.
tert-Butyl 3,5-dibromobenzoate: Contains two bromine atoms, which can lead to increased reactivity in substitution reactions.
Uniqueness
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both benzyloxy groups and a bromine atom allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 4-bromo-3,5-bis(phenylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrO4/c1-25(2,3)30-24(27)20-14-21(28-16-18-10-6-4-7-11-18)23(26)22(15-20)29-17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGKFPDOHUYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439133 | |
Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158980-57-5 | |
Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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